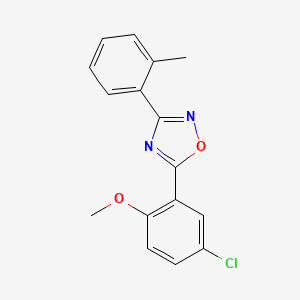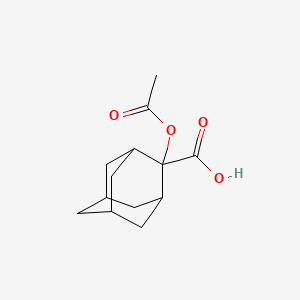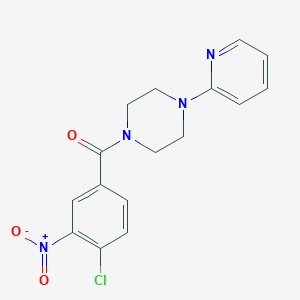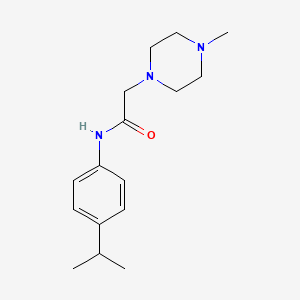![molecular formula C16H22N2O4S B5812008 N-(3-acetylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5812008.png)
N-(3-acetylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-acetylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide, also known as N-Acetyl-L-pipecolic acid sulfonamide (NAPSA), is a synthetic compound that has shown potential in various scientific research applications.
作用机制
NAPSA exerts its pharmacological effects through the inhibition of amyloid beta peptide aggregation and the modulation of oxidative stress. It has been shown to inhibit the formation of reactive oxygen species, which are known to contribute to cellular damage and neurodegeneration.
Biochemical and Physiological Effects
In addition to its potential therapeutic effects for neurodegenerative diseases, NAPSA has also been shown to exhibit anti-inflammatory and antioxidant properties. Studies have shown that NAPSA can reduce the production of pro-inflammatory cytokines and increase the expression of antioxidant enzymes, leading to a reduction in oxidative stress and inflammation.
实验室实验的优点和局限性
One of the main advantages of NAPSA is its relatively low toxicity, making it a suitable candidate for further preclinical studies. However, one limitation of NAPSA is its low solubility in water, which may affect its bioavailability and limit its potential therapeutic effects.
未来方向
Future research on NAPSA should focus on its potential therapeutic effects for neurodegenerative diseases, as well as its anti-inflammatory and antioxidant properties. Further studies should also investigate the optimal dosing and administration of NAPSA, as well as its potential interactions with other drugs. Additionally, the development of more water-soluble derivatives of NAPSA may improve its bioavailability and increase its potential therapeutic effects.
合成方法
NAPSA can be synthesized through a multistep process involving the reaction of N-acetyl-3-aminophenol with ethyl 2-bromoacetate, followed by hydrolysis and cyclization to form the intermediate compound. The intermediate compound is then reacted with piperidine and subsequently with methanesulfonyl chloride to form NAPSA.
科学研究应用
NAPSA has shown potential in various scientific research applications, including its use as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that NAPSA can inhibit the aggregation of amyloid beta peptides, which are known to play a crucial role in the development of Alzheimer's disease.
属性
IUPAC Name |
N-(3-acetylphenyl)-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-13(19)14-7-6-8-15(11-14)18(23(2,21)22)12-16(20)17-9-4-3-5-10-17/h6-8,11H,3-5,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGBPIFQIMPWGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N(CC(=O)N2CCCCC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5811940.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-N'-[2-(dimethylamino)ethyl]ethanediamide](/img/structure/B5811946.png)
![ethyl 4-[({[2-(2-fluorophenyl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5811949.png)

![N-(4-chlorophenyl)-2-{[(methylamino)carbonyl]amino}benzamide](/img/structure/B5811953.png)

![4-{3-[(imino{2-[1-(2-thienyl)ethylidene]hydrazino}methyl)thio]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B5811965.png)


![N~2~-(3-chlorophenyl)-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5811988.png)

![5-{[2-(dimethylamino)ethyl]amino}-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5812012.png)
![5-{[(2,5-dimethylphenoxy)acetyl]amino}isophthalic acid](/img/structure/B5812024.png)